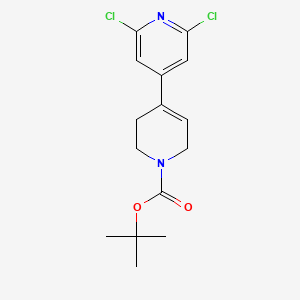

tert-butyl 4-(2,6-dichloropyridin-4-yl)-5,6-dihydropyridine-1(2H)-carboxylate

Vue d'ensemble

Description

“tert-Butyl (2,6-dichloropyridin-4-yl)carbamate” is a chemical compound with the CAS Number: 501907-61-5 . It has a molecular weight of 263.12 .

Synthesis Analysis

The synthesis of “tert-Butyl (2,6-dichloropyridin-4-yl)carbamate” involves a mixture of 2,6-dichloropyridin-4-amine, (Boc)20, and DMAP in THF, which is heated to 60°C to 70°C for 23 hours .Molecular Structure Analysis

The molecular formula of “tert-Butyl (2,6-dichloropyridin-4-yl)carbamate” is C10H12Cl2N2O2 .. It has a high GI absorption and is BBB permeant . It has a lipophilicity Log Po/w (iLOGP) of 2.64 .

Applications De Recherche Scientifique

Synthesis in Anticancer Drug Development

Tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, a related compound, is a significant intermediate in the synthesis of small molecule anticancer drugs. Its synthesis involves nucleophilic substitution, oxidation, halogenation, and elimination reactions, starting from commercially available materials. This compound plays a crucial role in targeting the PI3K/AKT/mTOR pathway in cancer, which is vital for cell growth and survival. Despite the development of numerous antitumor drugs, there is a continuous need for effective drugs to overcome resistance issues in cancer therapeutics. This compound, and its derivatives, show promise in this area of research (Zhang, Ye, Xu, & Xu, 2018).

Structural Studies and Molecular Packing

X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, a structurally similar compound, reveal its molecular packing driven by strong O-H...O=C hydrogen bonds. These studies provide insight into the molecular structure and packing characteristics of such compounds, which are essential for understanding their interaction mechanisms and potential applications in various fields, including drug design (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

Palladium-Catalyzed Coupling Reactions

The compound tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate underwent palladium-catalyzed coupling reactions with various arylboronic acids. This process produced a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, demonstrating the compound's utility in creating diverse chemical structures through palladium-catalyzed reactions, which are crucial in synthetic chemistry and drug development (Wustrow & Wise, 1991).

Synthesis of Biologically Active Compounds

Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, another related compound, is an important intermediate in synthesizing biologically active compounds like crizotinib. Its synthesis involves multiple steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate. The success in synthesizing such intermediates is pivotal for developing new drugs and exploring their potential in treating various diseases (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl 4-(2,6-dichloropyridin-4-yl)-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18Cl2N2O2/c1-15(2,3)21-14(20)19-6-4-10(5-7-19)11-8-12(16)18-13(17)9-11/h4,8-9H,5-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKCPWKZRCSVCKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC(=NC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2',6'-dichloro-5,6-dihydro-[4,4'-bipyridine]-1(2H)-carboxylate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B2648347.png)

![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2648352.png)

![1-(2,5-dimethoxyphenyl)-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2648358.png)

![N-(4-chlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2648363.png)

![6-(3,5-dibromo-4-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2648364.png)

![4-methyl-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide](/img/structure/B2648368.png)

![N-(4-isopropylphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2648369.png)

![2-[1-(2-Ethoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2648370.png)